
4-Methylbenzenesulfonic acid;4-methylhexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylbenzenesulfonic acid: and 4-methylhexan-1-ol are two distinct organic compounds with unique properties and applications. 4-Methylbenzenesulfonic acid, also known as p-toluenesulfonic acid, is a strong organic acid commonly used in organic synthesis as a catalyst. 4-Methylhexan-1-ol is an alcohol with a branched structure, often used as an intermediate in the synthesis of various chemicals.
Vorbereitungsmethoden
4-Methylbenzenesulfonic Acid
4-Methylbenzenesulfonic acid is typically synthesized through the sulfonation of toluene using concentrated sulfuric acid. The reaction involves the electrophilic aromatic substitution of the methyl group on toluene with a sulfonic acid group. The crude product often contains impurities such as benzenesulfonic acid and sulfuric acid, which can be removed by recrystallization from concentrated aqueous solution followed by azeotropic drying with toluene .
4-Methylhexan-1-ol
4-Methylhexan-1-ol can be synthesized through various methods, including the reduction of 4-methylhexanal or the hydroformylation of 3-methylpentene followed by hydrogenation. The choice of method depends on the desired purity and scale of production .
Analyse Chemischer Reaktionen
4-Methylbenzenesulfonic Acid
4-Methylbenzenesulfonic acid undergoes several types of chemical reactions, including:
Esterification: Reacts with alcohols to form esters in the presence of an acid catalyst.
Substitution: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution reactions.
Dehydration: Acts as a dehydrating agent in organic synthesis.
Common reagents and conditions used in these reactions include concentrated sulfuric acid, alcohols, and various nucleophiles. Major products formed include esters, sulfonate esters, and substituted aromatic compounds.
4-Methylhexan-1-ol
4-Methylhexan-1-ol can undergo:
Oxidation: Converts to 4-methylhexanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Esterification: Forms esters when reacted with carboxylic acids or acid anhydrides in the presence of an acid catalyst.
Dehydration: Produces alkenes through acid-catalyzed dehydration.
Wissenschaftliche Forschungsanwendungen
4-Methylbenzenesulfonic Acid
4-Methylbenzenesulfonic acid is widely used in:
Organic Synthesis: As a catalyst for esterification, acetalization, and transesterification reactions.
Pharmaceuticals: In the synthesis of active pharmaceutical ingredients.
Polymer Chemistry: As a curing agent for resins and polymers.
4-Methylhexan-1-ol
4-Methylhexan-1-ol finds applications in:
Flavor and Fragrance Industry: As an intermediate in the synthesis of various aroma compounds.
Chemical Synthesis: As a building block for the synthesis of more complex molecules.
Material Science: In the production of plasticizers and lubricants.
Wirkmechanismus
4-Methylbenzenesulfonic Acid
The mechanism of action of 4-methylbenzenesulfonic acid involves its strong acidic nature, which allows it to donate protons and facilitate various acid-catalyzed reactions. It acts as a catalyst by stabilizing the transition state and lowering the activation energy of the reaction .
4-Methylhexan-1-ol
4-Methylhexan-1-ol primarily acts as a reactant in chemical reactions. Its mechanism of action depends on the specific reaction it undergoes, such as oxidation or esterification. The hydroxyl group in 4-methylhexan-1-ol is the primary site of reactivity .
Vergleich Mit ähnlichen Verbindungen
4-Methylbenzenesulfonic Acid
Similar compounds include benzenesulfonic acid and toluenesulfonic acid. Compared to these, 4-methylbenzenesulfonic acid has a methyl group that enhances its solubility in organic solvents and slightly alters its reactivity .
4-Methylhexan-1-ol
Similar compounds include hexan-1-ol and 2-methylhexan-1-ol. The presence of the methyl group in 4-methylhexan-1-ol affects its boiling point and solubility compared to its straight-chain counterparts .
Conclusion
4-Methylbenzenesulfonic acid and 4-methylhexan-1-ol are versatile compounds with significant applications in organic synthesis, pharmaceuticals, and material science. Their unique structures and reactivity make them valuable in various industrial and research contexts.
Eigenschaften
CAS-Nummer |
109227-77-2 |
|---|---|
Molekularformel |
C14H24O4S |
Molekulargewicht |
288.40 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;4-methylhexan-1-ol |
InChI |
InChI=1S/C7H8O3S.C7H16O/c1-6-2-4-7(5-3-6)11(8,9)10;1-3-7(2)5-4-6-8/h2-5H,1H3,(H,8,9,10);7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
YYERSBREOVFRMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCCO.CC1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol](/img/structure/B14326586.png)
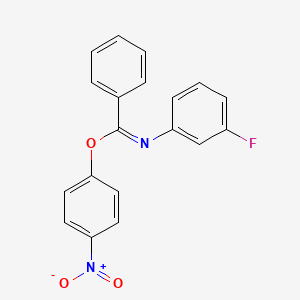
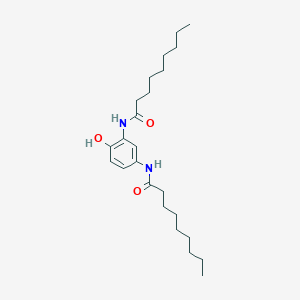
![[2-(Cyclopent-1-en-1-yl)ethenyl]benzene](/img/structure/B14326611.png)
![8,8-Dimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14326612.png)
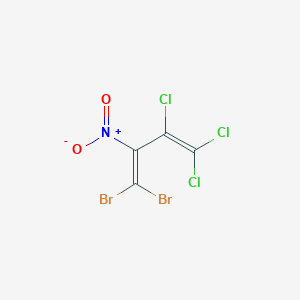
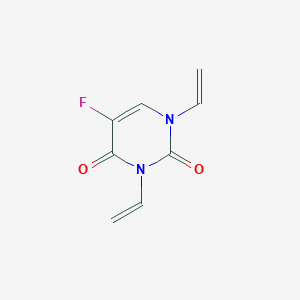
![3-[(4-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14326625.png)
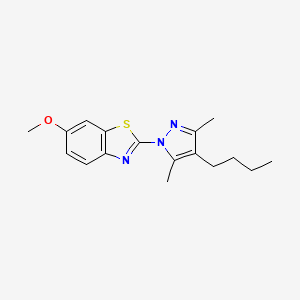
![3-[4-(Chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14326635.png)

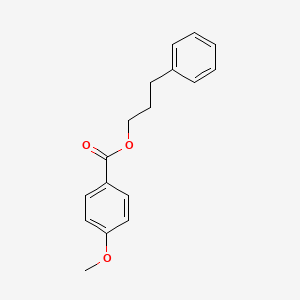

![1-[(Oxan-2-yl)oxy]non-2-yn-4-ol](/img/structure/B14326665.png)
